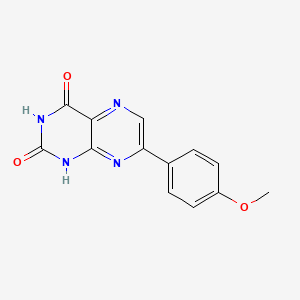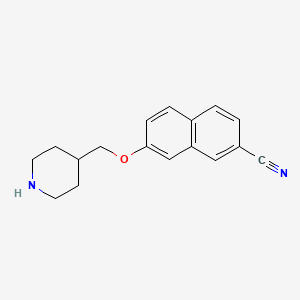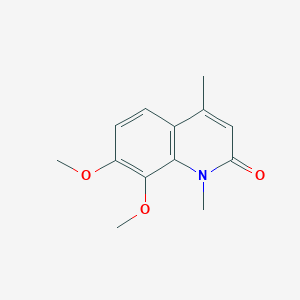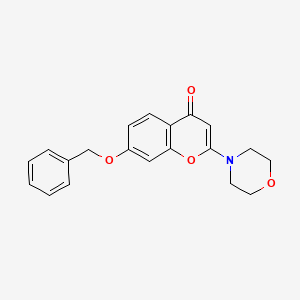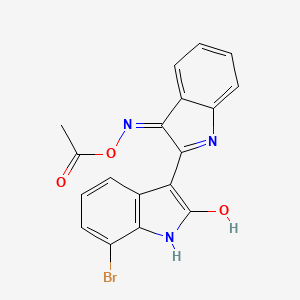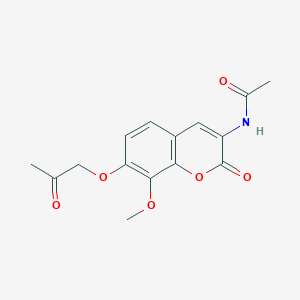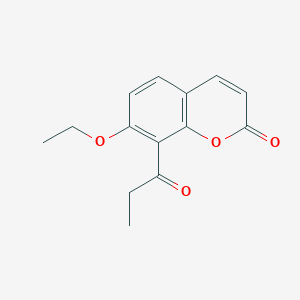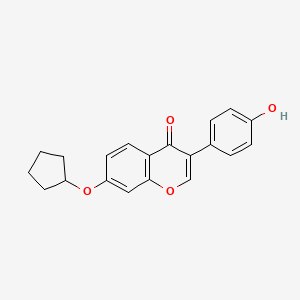
7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a cyclopentyloxy group at the 7-position and a hydroxyphenyl group at the 3-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and cyclopentanol.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxyacetophenone and cyclopentanol in the presence of a suitable acid catalyst to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the chromen-4-one core structure.
Substitution Reaction: Finally, the cyclopentyloxy group is introduced at the 7-position through a substitution reaction using a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Shares a similar chromen-4-one core but lacks the cyclopentyloxy group.
Genistein: A naturally occurring isoflavone with a similar chromen-4-one structure but different substituents.
Daidzein: Another isoflavone with structural similarities but different biological activities
Uniqueness: 7-Cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and biological activities compared to other chromen-4-one derivatives .
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-cyclopentyloxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O4/c21-14-7-5-13(6-8-14)18-12-23-19-11-16(9-10-17(19)20(18)22)24-15-3-1-2-4-15/h5-12,15,21H,1-4H2 |
InChI Key |
RFDBJXQLCPTPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



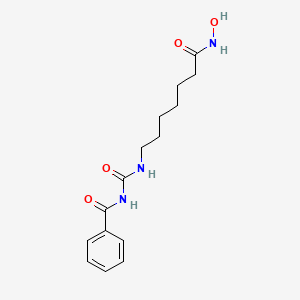
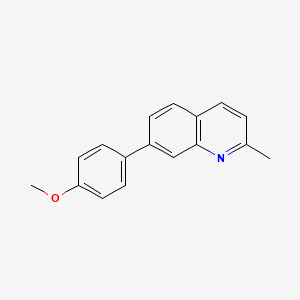
![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)
